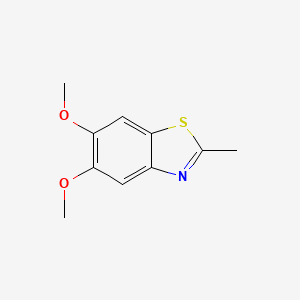

5,6-Dimethoxy-2-methyl-1,3-benzothiazole

Description

Significance of Benzothiazole (B30560) Scaffold in Drug Discovery and Development

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of therapeutic agents. pcbiochemres.com This structural motif is not merely a synthetic curiosity but is found in a variety of natural products and has been successfully integrated into numerous pharmaceutical drugs. researchgate.net The versatility of the benzothiazole nucleus allows for a high degree of structural diversification, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting derivatives.

Benzothiazole derivatives have demonstrated a remarkably broad spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. rsc.org The ability of the benzothiazole ring to interact with various biological targets, such as enzymes and receptors, underpins its therapeutic potential. benthamscience.com For instance, certain benzothiazole derivatives have been investigated as inhibitors of enzymes like topoisomerase and protein kinases, which are crucial in cancer progression. researchgate.net The inherent aromaticity of the benzothiazole system contributes to its relative stability, a desirable feature in drug candidates. mdpi.com

Overview of Heterocyclic Compounds with Pharmacological Relevance

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the bedrock of modern medicinal chemistry. These compounds are ubiquitous in nature, forming the core of essential biomolecules such as DNA, RNA, vitamins, and hormones. Their structural diversity and ability to engage in various intermolecular interactions make them ideal candidates for drug design.

A significant majority of all physiologically active chemical compounds contain a heterocyclic component, underscoring their importance in drug development. The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and metabolic stability. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The diverse functionalities of heterocyclic compounds enable them to bind to a wide array of biological targets with high specificity, leading to a range of pharmacological effects.

Historical Context of Benzothiazole Derivatives in Biological Research

The exploration of benzothiazole derivatives in biological research has a rich history. The fundamental benzothiazole structure was first synthesized in 1887. nih.gov In the mid-20th century, a number of 2-aminobenzothiazoles were studied for their potential as central muscle relaxants. A significant milestone in the pharmacological journey of benzothiazoles was the discovery of Riluzole, a 2-aminobenzothiazole (B30445) derivative. Riluzole was found to interfere with glutamate (B1630785) neurotransmission and is used in the treatment of amyotrophic lateral sclerosis (ALS).

This discovery spurred a renewed and intensified interest in the benzothiazole scaffold, leading to extensive research into its derivatives. Over the past few decades, scientists have synthesized and evaluated a vast library of benzothiazole compounds, revealing their potential in treating a wide range of diseases. Research has demonstrated that substitutions at various positions of the benzothiazole ring can significantly modulate the biological activity of the resulting compounds. epa.gov For example, substitutions at the C-2 and C-6 positions have been shown to be particularly important for a variety of pharmacological effects. epa.gov

Rationale for Investigating 5,6-Dimethoxy-2-methyl-1,3-benzothiazole

While extensive research has been conducted on the broader family of benzothiazole derivatives, specific and detailed research findings on this compound are limited in publicly available literature. However, a scientific rationale for its investigation can be constructed based on the known structure-activity relationships of related compounds.

The presence of methoxy (B1213986) groups on the benzene ring of the benzothiazole scaffold has been a recurring theme in the design of biologically active molecules. For instance, methoxy-substituted benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. matrix-fine-chemicals.com Furthermore, the substitution pattern of electron-donating groups like methoxy can influence the electronic properties of the benzothiazole system, potentially modulating its interaction with biological targets.

The 2-methyl substitution is also a common feature in many biologically active benzothiazoles. The combination of the 5,6-dimethoxy and 2-methyl substitutions on the benzothiazole core presents a unique chemical entity with the potential for novel pharmacological properties. The investigation into this compound is therefore driven by the prospect of discovering new therapeutic agents with potentially enhanced or novel biological activities, building upon the established importance of the benzothiazole scaffold in medicinal chemistry.

Chemical Compound Information

| Compound Name |

| This compound |

| Riluzole |

| 2-aminobenzothiazole |

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62306-04-1 | |

| Molecular Formula | C10H11NO2S | |

| Molecular Weight | 209.26 g/mol | |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dimethoxy-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-6-11-7-4-8(12-2)9(13-3)5-10(7)14-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWIEKUNTPLSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2S1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069556 | |

| Record name | Benzothiazole, 5,6-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62306-04-1 | |

| Record name | 5,6-Dimethoxy-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62306-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxy-2-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062306041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 5,6-dimethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 5,6-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxy-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-Dimethoxy-2-methylbenzothiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2RMC3ST7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5,6 Dimethoxy 2 Methyl 1,3 Benzothiazole and Analogues

Established Synthetic Pathways for Benzothiazole (B30560) Derivatives

The construction of the benzothiazole ring system can be achieved through several reliable and well-documented synthetic routes. These pathways often involve the formation of the critical C-S and C-N bonds that define the thiazole (B1198619) portion of the molecule.

Intramolecular cyclization is a primary strategy for forming the benzothiazole nucleus. This approach typically involves synthesizing a precursor molecule that already contains the necessary atoms, which is then induced to form the bicyclic ring system.

A prominent example is the Jacobson synthesis, which involves the oxidative cyclization of N-arylthioamides. semanticscholar.org In this method, a substituted aniline (B41778) is first acylated and then thionated, often using reagents like Lawesson's reagent or phosphorus pentasulfide, to produce a thioamide intermediate. semanticscholar.org This thioamide is subsequently cyclized under oxidative conditions, commonly using potassium ferricyanide (B76249) in an alkaline solution, to yield the final benzothiazole product. semanticscholar.org

Other cyclization strategies include:

Palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides. medicaljournalshouse.com

Copper-catalyzed intramolecular C-S bond formation from N-(2-chlorophenyl)benzothioamides. indexcopernicus.com

Ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas. nih.gov

These transition-metal-catalyzed methods offer pathways to benzothiazoles under specific and controlled conditions, often accommodating a variety of functional groups. indexcopernicus.comnih.gov

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminobenzenethiol and a suitable electrophile. nih.gov This electrophile provides the carbon atom at the 2-position of the benzothiazole ring.

Common reactants and conditions include:

With Aldehydes : The reaction of 2-aminobenzenethiol with various aldehydes is widely used. This condensation can be promoted by a range of catalysts, from simple acids to metal nanoparticles, often proceeding through a Schiff base intermediate that cyclizes and is subsequently oxidized. mdpi.com

With Carboxylic Acids or Acyl Chlorides : These reagents can be used to form the benzothiazole ring, though they may require harsher conditions or the use of coupling agents. tandfonline.com

With Nitriles : A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles, tolerating a wide array of functional groups. organic-chemistry.orgacs.org

The following table summarizes various catalytic systems used for the condensation of 2-aminothiophenol (B119425) with aldehydes.

| Catalyst/System | Solvent | Conditions | Yield Range | Reference |

| H₂O₂/HCl | Ethanol | Room Temp, 1h | 85-94% | nih.govmdpi.com |

| Phenyliodoniumbis(trifluoroacetate) (PIFA) | - | Microwave, 80°C, 15 min | 59-92% | mdpi.com |

| ZnO Nanoparticles | Ethanol/Neat | Room Temp | 76-96% | mdpi.com |

| Cu(OAc)₂ | Ethanol | 70°C, 6h | up to 86% | organic-chemistry.org |

| Air/DMSO (catalyst-free) | DMSO | - | Good to Excellent | organic-chemistry.org |

| Urea (B33335) Nitrate | Solvent-free | - | 84-90% | mdpi.com |

The application of microwave irradiation has revolutionized many organic syntheses, including that of benzothiazoles. scielo.br This technique offers significant advantages over conventional heating methods, primarily by dramatically reducing reaction times and often increasing product yields. nih.gov

Reactions that typically require several hours of refluxing under conventional conditions can often be completed in a matter of minutes in a microwave reactor. nih.govias.ac.in For instance, the synthesis of certain 2-substituted benzimidazoles and benzothiazoles saw reaction times decrease from 2-8 hours to just 3-10 minutes, with a corresponding increase in yield of 3% to 113%. nih.gov Microwave-assisted protocols have been successfully applied to condensation reactions using PIFA as a promoter and to one-pot syntheses involving 2-aminothiophenols and aldehydes. mdpi.comias.ac.in The use of solvents like glycerol (B35011) in microwave-assisted synthesis further enhances the "green" credentials of the procedure. scielo.br

Comparison of Conventional vs. Microwave Synthesis

| Reaction Type | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Condensation of 2-aminothiophenol with aldehydes | 2-8 hours | 3-10 minutes | nih.gov |

| One-pot cyclocondensation | Slower reaction rate | ~25x reduction in rate, 12-20% yield increase | scielo.br |

In line with the principles of sustainable chemistry, significant effort has been directed toward developing environmentally benign methods for benzothiazole synthesis. bohrium.com These "green" approaches aim to minimize waste, avoid hazardous substances, and reduce energy consumption.

Key green strategies include:

Use of Green Solvents : Replacing traditional volatile organic solvents with water, ethanol, or glycerol. nih.gov An efficient one-step synthesis of benzothiazole-2-thiols has been reported using water as the solvent. rsc.org

Catalyst-Free and Solvent-Free Reactions : Some protocols allow for the condensation of 2-aminothiophenol with aldehydes under ultrasonic irradiation at room temperature without any solvent or catalyst.

Reusable Catalysts : The use of recyclable catalysts, such as ionic liquids or solid-supported catalysts like polymer-grafted iodine acetate, aligns with green principles. nih.govmdpi.com

Energy-Efficient Methods : Employing microwave irradiation or ultrasound technology reduces energy consumption compared to prolonged conventional heating. bohrium.com

Synthesis of 5,6-Dimethoxy-2-methyl-1,3-benzothiazole

The synthesis of the specific target compound, this compound, can be accomplished by applying the general methodologies described above to appropriately substituted precursors. The Jacobson synthesis provides a logical and effective route. semanticscholar.org

To synthesize this compound, the Jacobson pathway would begin with 3,4-dimethoxyaniline (B48930) . The synthetic sequence is as follows:

Acylation : 3,4-dimethoxyaniline is acetylated to form the corresponding anilide, N-(3,4-dimethoxyphenyl)acetamide . This reaction is typically carried out using acetic anhydride (B1165640).

Thionation : The acetamide (B32628) is then converted to its thioamide analogue, N-(3,4-dimethoxyphenyl)ethanethioamide . This transformation is commonly achieved by heating the amide with a thionating agent such as Lawesson's reagent in a solvent like toluene (B28343) or with phosphorus pentasulfide in pyridine. semanticscholar.org

Oxidative Cyclization : The final step is the intramolecular oxidative cyclization of the thioamide. This reaction is performed using an oxidizing agent, classically potassium ferricyanide (K₃[Fe(CN)₆]), in an aqueous sodium hydroxide (B78521) solution. semanticscholar.org This step constructs the thiazole ring, yielding the final product, This compound .

Alternatively, a condensation approach could be envisioned, which would require the precursor 4,5-dimethoxy-2-aminobenzenethiol . This compound could then be condensed with an acetylating agent to form the 2-methyl substituted benzothiazole.

Purification Techniques

The purification and analysis of this compound can be effectively achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). acs.org A common method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. acs.org For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with formic acid. This HPLC method is robust and scalable, allowing it to be adapted from analytical-scale purity checks to preparative-scale isolation of the compound from reaction mixtures or impurities. acs.org

Synthesis of Related Dimethoxybenzothiazole Derivatives

The synthesis of dimethoxy-substituted benzothiazoles can be accomplished through several key pathways, with the Jacobson synthesis being a prominent method for preparing specific isomers like 4,6-dimethoxy and 5,7-dimethoxybenzothiazoles. nih.gov This route typically begins with the acylation of a dimethoxyaniline, such as 2,4-dimethoxyaniline (B45885) or 3,5-dimethoxyaniline, with an appropriate acid chloride to form an anilide. nih.gov This intermediate subsequently undergoes oxidative cyclization to yield the target 2-substituted dimethoxybenzothiazole. nih.gov

A more direct and widely used approach for synthesizing benzothiazole derivatives involves the condensation of 2-aminothiophenols with various electrophilic reagents. nih.govyoutube.com This method can be used to install different substituents at the 2-position by reacting the 2-aminothiophenol with aldehydes, carboxylic acids, acyl chlorides, esters, or nitriles. nih.govorganic-chemistry.org For instance, the reaction between 2-aminobenzenethiol and aldehydes is a common strategy to produce 2-substituted benzothiazoles, often facilitated by a catalyst and an oxidizing agent like hydrogen peroxide. organic-chemistry.orgacs.org However, a key challenge of this approach can be the synthesis and stability of the requisite substituted 2-aminothiophenol precursors, which are prone to oxidation. nih.gov

Modern synthetic developments focus on greener and more efficient conditions, utilizing catalysts that can be reused and employing milder reaction conditions, such as microwave irradiation or aqueous media, to improve yields and reduce reaction times. organic-chemistry.orgacs.org

Functional Group Modifications and Derivatization Strategies

The this compound scaffold can undergo a variety of functional group modifications, enabling the synthesis of a wide array of derivatives with tailored properties.

Oxidation Reactions and Products

The benzothiazole core and its substituents are susceptible to various oxidation reactions. A notable transformation is the oxidative ring-opening of the thiazole moiety. Under the action of a mild oxidant like magnesium monoperoxyphthalate (MMPP) in an alcohol solvent such as methanol (B129727) or ethanol, the benzothiazole ring can be cleaved to produce acyl aminobenzene sulfonate esters. acs.org For example, 2-methylbenzothiazole (B86508) reacts under these conditions to yield the corresponding ethyl 2-acetamidobenzenesulfonate. acs.org

Furthermore, oxidative side reactions can occur during other functionalization attempts. For instance, during the nitration of 5,7-dimethoxy-2-phenylbenzothiazole, a 4,7-dione was isolated as a byproduct, indicating oxidation of the activated benzene (B151609) ring. nih.gov

Reduction Reactions and Products

Reduction reactions on benzothiazole derivatives can target either the heterocyclic thiazole ring or substituents on the benzene ring. A significant application involves the reduction of the C=N bond in the thiazole ring to form a benzothiazoline (B1199338). mdpi.com Benzothiazolines are stable, potent reducing agents themselves and are utilized as hydrogen donors in organocatalytic transfer hydrogenation reactions, particularly for the asymmetric reduction of imines to chiral amines. nih.govacs.orgmdpi.com In these processes, the benzothiazoline liberates a hydride and is converted back to the aromatic benzothiazole. mdpi.com

Another critical reduction is the conversion of a nitro group on the benzene ring to an amino group. For example, a 6-nitro-2-aminobenzothiazole can be reduced to the corresponding 6-amino derivative. nih.govnih.gov This transformation is commonly achieved using reagents like iron in the presence of an acid or through catalytic hydrogenation. This reaction is synthetically valuable as it installs a versatile amino group that can be further functionalized. nih.govnih.gov

Substitution Reactions (e.g., halogenation, alkylation)

The benzene ring of dimethoxybenzothiazoles is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) groups. The positions of these groups direct incoming electrophiles. In 5,7-dimethoxybenzothiazole derivatives, the C4 position is specifically activated for reactions like formylation and nitration. nih.gov Similarly, 4,6-dimethoxybenzothiazoles direct electrophilic substitution to the C7 position. nih.gov

Examples of such substitutions include:

Nitration: Treatment with nitric acid in acetic anhydride can introduce a nitro group, for example, at the C4 position of 5,7-dimethoxy-2-phenylbenzothiazole or the C7 position of its 4,6-dimethoxy counterpart. nih.gov

Formylation: Vilsmeier-Haack type conditions can be used to introduce a formyl (aldehyde) group onto the activated ring. nih.gov

Acetylation: The introduction of an acetyl group can also be achieved, although some methods like the Vilsmeier-Haack acetylation using phosphoryl chloride and N,N-dimethylacetamide have been reported as unsuccessful for certain activated benzothiazoles. nih.gov

Another important class of substitution reactions involves the use of diazonium salts. An amino-substituted benzothiazole can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently replaced by a wide variety of nucleophiles, including halogens (Cl, Br, I), cyano groups, and hydroxyl groups, in what are known as Sandmeyer reactions.

Derivatization for Analytical Applications

The benzothiazole scaffold is a valuable platform for creating molecules with specific analytical functions, particularly in the development of fluorescent probes. A significant application is the synthesis of fluorogenic enzyme substrates for the detection of bacteria. In this strategy, a 2-arylbenzothiazole is functionalized with a substrate moiety that can be cleaved by a specific bacterial enzyme (e.g., aminopeptidase, esterase, or phosphatase). Upon enzymatic hydrolysis, a highly fluorescent benzothiazole derivative is released, allowing for the sensitive detection of the target microorganism through fluorescent colonies. This approach has been used to create substrates for detecting various clinically important bacteria, including E. coli and Pseudomonas aeruginosa.

Structure Activity Relationship Sar Studies of 5,6 Dimethoxy 2 Methyl 1,3 Benzothiazole and Its Derivatives

Influence of Substituent Position on Biological Activity

The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the bicyclic core. benthamscience.com Research indicates that positions 2, 4, 5, 6, and 7 of the benzothiazole ring are key sites for modification. pharmacyjournal.in Among these, substitutions at the C2 and C6 positions have been repeatedly identified as critical for modulating a variety of pharmacological activities. benthamscience.combenthamscience.com

Impact of Dimethoxy Groups at 5,6-Positions

The presence and positioning of methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring portion of the benzothiazole scaffold significantly influence the molecule's biological profile. The 5,6-dimethoxy substitution pattern is of particular interest.

Studies have shown that methoxy groups on the benzothiazole ring system are crucial for certain biological activities. For instance, a methoxy group at the C6 position has been found to enhance the potency of compounds, with some derivatives showing potential anti-Alzheimer activity. pharmacyjournal.in In a series of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, potent and selective in vitro antitumor activity was observed. jchemrev.com This highlights the contribution of dimethoxy-phenyl moieties to cytotoxicity in cancer cell lines.

Further research into benzothiazole inhibitors of the NQO2 enzyme revealed that methoxy-substituted compounds were among the most active. nih.gov Specifically, a comparison between analogs showed that replacing the dimethoxy groups with difluoro groups led to a significant drop in inhibitory activity. nih.gov Interestingly, the replacement of these methoxy groups with hydroxyl (-OH) groups resulted in an enhancement of inhibition, suggesting that while the positions are critical, the electronic and hydrogen-bonding properties of the substituent are key. nih.gov The introduction of a 3,4-dimethoxy group on an aromatic ring attached to the benzothiazole has also been shown to increase antifungal activity. ijper.org

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C6 | -OCH3 | Boosts potency; potential anti-Alzheimer activity. | pharmacyjournal.in |

| C5 & C6 | -OCH3 groups | Potent inhibition of NQO2 enzyme. Replacement with -F groups decreases activity. | nih.gov |

| C2-phenyl | 3,4-dimethoxy | Elevated antifungal activity. | ijper.org |

| C5 | -H, -Cl, -F | Increases potency. | pharmacyjournal.in |

Role of the Methyl Group at C2 Position

The substituent at the C2 position of the thiazole (B1198619) ring plays a pivotal role in defining the pharmacological properties of benzothiazole derivatives. benthamscience.combenthamscience.com A methyl (-CH3) group at this position is a common feature in many biologically active benzothiazoles.

The activity of the benzothiazole scaffold is often strengthened by the presence of a methyl group at the C2 position. pharmacyjournal.in For example, a series of 2-methylbenzo[d]thiazole derivatives were synthesized and identified as potent and selective inhibitors of human monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders. wikipedia.org The presence of the methyl group also affects the chemical reactivity of the molecule. The gas-phase oxidation of 2-methylbenzothiazole (B86508) by OH radicals occurs about 50% faster than that of the unsubstituted benzothiazole, indicating the methyl group influences the electronic properties of the heterocyclic system.

Stereochemical Considerations in Benzothiazole Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and biological activity. The interaction between a drug molecule and its biological target is often highly specific, akin to a lock and key. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), can exhibit significantly different pharmacological activities.

Generally, the stereochemistry of a drug has a crucial impact on its action, affecting everything from target binding to metabolic stability. While this is a critical factor in SAR, specific studies focusing on the stereoisomers of 5,6-Dimethoxy-2-methyl-1,3-benzothiazole are not prevalent in the reviewed literature. However, the principles remain highly relevant for any chiral derivatives within the broader benzothiazole class. For many classes of therapeutic agents, it has been shown that one enantiomer can be responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Therefore, for any benzothiazole derivative that possesses a chiral center, the evaluation of individual enantiomers is an essential step in drug development to understand the true pharmacological profile.

Structural Elements Critical for Specific Pharmacological Effects

Essential Pharmacophores and Linkers

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. For benzothiazole derivatives, computational and experimental studies have identified several key pharmacophoric features. These often include hydrogen-bond acceptors, hydrogen-bond donors, aromatic rings, and hydrophobic sites. thaiscience.info For instance, a successful pharmacophore model developed for p56lck inhibitors included two hydrogen bond acceptors, one hydrogen bond donor, two aromatic rings, and one hydrophobic site. thaiscience.info

Linkers are chemical moieties that connect different parts of a molecule, such as the core benzothiazole scaffold to another pharmacophoric group. The nature and length of these linkers are critical. They properly orient the functional groups for optimal interaction with the target. mdpi.com

Amide/Urea (B33335) Linkers: A hydrogen bond donor-acceptor pair, such as an amide or urea group, can serve as a crucial linker that binds to essential amino acid residues in a target enzyme.

Carboxamide Linkers: The integration of a thiophene (B33073) nucleus to a benzothiazole via a carboxamide linker has been shown to be effective for antimicrobial activity. ijper.org

Amine Linkers: In some designs, an amine group linked directly to the C2 position of the benzothiazole serves as an attachment point for various linkers to a basic center, with the distance between the aromatic core and the cationic center being crucial for activity. mdpi.com

Cleavable Linkers: Benzothiazole structures are also being explored in the design of cleavable linkers, which are stable compounds that can release a therapeutic agent under specific conditions, such as upon irradiation. richmond.edunih.gov

| Element | Example/Feature | Significance | Reference |

|---|---|---|---|

| Pharmacophore Features | Hydrogen Bond Acceptors/Donors | Essential for interaction with target proteins. | thaiscience.info |

| Aromatic Rings | Participate in π-π stacking and hydrophobic interactions. | thaiscience.info | |

| Hydrophobic Sites | Contribute to binding affinity. | thaiscience.info | |

| Cationic Center | Can be obligatory for activity in certain inhibitor classes (e.g., Hsp90). | mdpi.com | |

| Linkers | Amide / Urea | Provides hydrogen bonding and structural rigidity. | mdpi.com |

| Carboxamide | Effectively connects different heterocyclic rings. | ijper.org | |

| Direct Amine | Allows for precise spacing to other functional groups. | mdpi.com |

Role of Ring Systems and Heteroatoms

The fundamental benzothiazole structure is a fusion of a six-membered benzene ring and a five-membered thiazole ring, with both rings contributing to its therapeutic activity. pharmacyjournal.in The planarity and aromaticity of this bicyclic system are key features for its interaction with biological macromolecules. jchemrev.com

Mechanistic Investigations of 5,6 Dimethoxy 2 Methyl 1,3 Benzothiazole in Biological Systems

Interaction with Molecular Targets

The biological effects of benzothiazole (B30560) derivatives are largely attributed to their ability to interact with specific molecular targets, including enzymes, receptors, and nucleic acids.

Specific Enzymes (e.g., those involved in cancer proliferation, bacterial resistance)

The benzothiazole moiety is a recognized scaffold for designing potent enzyme inhibitors, a strategy widely used in developing treatments for cancer and infectious diseases. semanticscholar.org Derivatives have been engineered to target a range of enzymes critical for cell survival and proliferation.

Protein Kinases: Many benzothiazole-based compounds have emerged as effective inhibitors of protein kinases, which are crucial regulators of cell function. semanticscholar.org Dysfunction of these enzymes is linked to cancer and other diseases. semanticscholar.org Specifically, derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels essential for tumor growth. semanticscholar.orgnih.gov For example, a 2-aminobenzothiazole (B30445) hybrid linked to a thiazolidine-2,4-dione moiety emerged as a potent VEGFR-2 inhibitor with an IC₅₀ value of 91 nM. nih.gov Other kinases targeted by benzothiazole derivatives include Epidermal Growth Factor Receptor (EGFR), PI3K, and topoisomerases. semanticscholar.org

NRH:Quinone Oxidoreductase 2 (NQO2): This enzyme is a target for conditions like cancer and inflammation. nih.gov In a study designing NQO2 inhibitors, several benzothiazoles with dimethoxy and trimethoxy substitutions showed potent activity. nih.gov Notably, a 3',4',5'-trimethoxybenzothiazole analogue with a 6-methoxy group was a potent inhibitor with an IC₅₀ of 51 nM. nih.gov Another potent inhibitor, 6-acetamide-2-(3',4',5'-trimethoxyphenyl)benzothiazole, had an IC₅₀ value of 31 nM. nih.gov

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are validated targets for antibiotics. Novel benzothiazole derivatives have been shown to inhibit E. coli DNA gyrase and topoisomerase IV. nih.gov The benzothiazole core can engage in cation–π interactions within the enzyme's binding site, and substitutions at various positions on the ring influence binding affinity. nih.gov

DNA Topoisomerase IIα: Human topoisomerase IIα is a critical enzyme in managing DNA topology and a target for anticancer drugs. researchgate.net Studies on benzothiazole derivatives resembling DNA purine (B94841) bases found that they acted as human topoisomerase IIα inhibitors. researchgate.net One of the most effective compounds identified was a benzothiazole salt, which inhibited the enzyme with an IC₅₀ value of 39 nM. researchgate.net

Table 1: Inhibitory Activity of Various Benzothiazole Derivatives on Specific Enzymes

| Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole-Thiazolidinedione Hybrid | VEGFR-2 | 91 nM | nih.gov |

| 6-Methoxy-2-(3',4',5'-trimethoxyphenyl)benzothiazole | NQO2 | 51 nM | nih.gov |

| 6-Acetamide-2-(3',4',5'-trimethoxyphenyl)benzothiazole | NQO2 | 31 nM | nih.gov |

| Benzothiazole Salt (BM3) | Human Topoisomerase IIα | 39 nM | researchgate.net |

| N-(Benzothiazol-2-yl)triazolyl-thioacetamide | p38α MAPK | 0.031 µM | nih.gov |

Receptors (e.g., sigma receptors)

Sigma receptors, particularly the σ₂ subtype, are overexpressed in proliferating tumor cells and are considered promising targets in oncology. nih.gov While direct studies linking 5,6-Dimethoxy-2-methyl-1,3-benzothiazole to sigma receptors are not prominent in the available literature, research on other molecules containing a dimethoxy-substituted aromatic ring provides relevant insights.

Conformationally flexible benzamide (B126) analogs featuring a 6,7-dimethoxy-isoquinoline moiety have been shown to possess high affinity and selectivity for σ₂ receptors. nih.gov For instance, the compound RHM-1 (N-[4-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide) demonstrated a Kᵢ value of 10.3 nM for σ₂ receptors, with a selectivity of over 300-fold compared to σ₁ receptors. nih.gov More recently, another compound, CM398, which also contains the 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) scaffold, was developed as a highly selective σ₂ receptor ligand with a Kᵢ of 0.43 nM and over 1000-fold selectivity versus the σ₁ receptor. researchgate.netnih.gov These findings suggest that the dimethoxy substitution pattern can be a key feature for achieving high affinity at the σ₂ receptor, though further investigation would be required to determine if this applies to the 5,6-dimethoxy-benzothiazole scaffold.

DNA Binding and Cleavage

The interaction with DNA is a well-established mechanism of action for many anticancer and antimicrobial agents. The planar structure of the benzothiazole ring makes it a suitable candidate for intercalating between DNA base pairs or binding within its grooves.

Several studies have confirmed the DNA-binding capabilities of various benzothiazole derivatives.

Intercalation: Fused heterocyclic systems such as benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives have been shown to interact with double-stranded DNA with high affinity, with evidence from optical, CD, and NMR spectroscopies pointing to an intercalation binding mode. nih.gov

Minor Groove Binding: Mechanistic studies of a potent benzothiazole-based topoisomerase IIα inhibitor revealed that it was not a DNA intercalator but rather a DNA minor groove-binding agent. researchgate.net This compound was found to protect DNA from digestion by DNase I, an enzyme that binds to the minor groove, further supporting this mode of interaction. researchgate.net

While these studies establish that the broader benzothiazole class can target DNA, specific experimental data on the DNA binding and cleavage activity of this compound itself are not extensively documented.

Modulation of Cell Signaling Pathways

Beyond direct interaction with molecular targets, benzothiazole derivatives can exert their biological effects by modulating complex intracellular signaling networks that govern cell fate.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate cellular processes like proliferation, differentiation, and apoptosis. nih.gov Dysregulation of these pathways is a common feature in cancer. nih.gov The benzothiazole scaffold has been utilized to develop inhibitors that target specific components of this cascade.

Research has demonstrated that certain benzothiazole derivatives are potent inhibitors of the p38α MAPK pathway. nih.gov The p38 MAPK family is primarily activated by stress signals and is often involved in initiating cell-cycle arrest and apoptosis. nih.gov In one study, a series of novel N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives were synthesized and evaluated for p38α MAPK inhibition. One compound emerged as a highly potent inhibitor with an IC₅₀ value of 0.031 µM, which was superior to the reference standard SB 203580. nih.gov This highlights the potential for benzothiazole-based compounds to modulate stress-activated signaling pathways, contributing to their anticancer effects.

Oxidative Stress Induction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them, can lead to cellular damage and trigger apoptosis. This mechanism is exploited by some anticancer therapies. The role of benzothiazoles in relation to oxidative stress is complex, with different derivatives acting as either antioxidants or inducers of oxidative stress. nih.govnih.govnih.gov

Some thiazole-containing compounds are specifically designed as antioxidants to mitigate oxidative damage. nih.govnih.gov Conversely, the anticancer activity of other benzothiazoles may involve the modulation of cellular redox status. For instance, a study on the effects of certain 2-substituted benzothiazole derivatives on hepatocellular carcinoma cells showed that the compounds reduced the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme. nih.gov This inhibition of antioxidant defenses can lead to an increase in cellular ROS levels, contributing to mitochondrial damage and apoptosis. nih.gov While this points to a potential mechanism, it is important to note that other studies on different benzothiazole derivatives have found that their antiproliferative activity is not related to the induction of oxidative stress. Therefore, the effect on oxidative pathways appears to be highly dependent on the specific substitution pattern of the benzothiazole derivative.

Caspase Pathway Activation in Apoptosis

While direct research on this compound's specific role in activating the caspase pathway for apoptosis is not extensively documented in current scientific literature, studies on structurally related benzothiazole derivatives provide valuable insights into potential mechanisms. The caspase family of proteases are critical mediators of apoptosis, or programmed cell death. Their activation is a hallmark of this process.

Research into novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety has demonstrated a clear mechanism of action through the caspase cascade. Specifically, certain compounds in this class have been shown to induce apoptosis in cancer cells by directly activating procaspase-3, the inactive zymogen, into its active form, caspase-3. This activation is a crucial step in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. While these findings are for different, more complex benzothiazole derivatives, they establish a precedent for the benzothiazole core structure's potential to interact with and modulate the caspase pathway. Further investigation is required to determine if this compound employs a similar mechanism.

Role of Metabolites in Biological Activity

The metabolic fate of this compound and the biological activity of its potential metabolites are not yet fully elucidated in the available scientific literature. However, studies on the metabolism of the parent compound, benzothiazole, and other substituted derivatives can suggest likely metabolic pathways.

For instance, research on the metabolism of a different substituted benzothiazole, ABI-274, in various species identified benzylic hydroxylation and O-demethylation as the primary metabolic routes. nih.gov Applying this to this compound, one could hypothesize that it may undergo hydroxylation at the 2-methyl group and/or demethylation of one or both of the methoxy (B1213986) groups at the 5- and 6-positions. Furthermore, studies on the unsubstituted benzothiazole have shown that metabolism can lead to the cleavage of the thiazole (B1198619) ring, resulting in metabolites such as 2-methylmercaptoaniline and its oxidized sulfinyl and sulfonyl derivatives. nih.gov The biological activities of these potential metabolites of this compound have not been documented and remain an area for future research.

Reaction Mechanisms in Biological or Environmental Contexts

The reactivity of this compound, particularly in atmospheric and biological environments, is largely dictated by its interactions with highly reactive species such as hydroxyl radicals (•OH).

Oxidation by Hydroxyl Radicals

Detailed mechanistic studies on the gas-phase oxidation of 2-methylbenzothiazole (B86508) (MeBTH) by hydroxyl radicals provide a strong model for understanding the potential reactions of this compound. nih.govacs.org The reaction proceeds via two primary pathways:

Attack on the Methyl Group : The presence of the methyl group at the C2 position introduces a second major reaction site. The hydroxyl radical can abstract a hydrogen atom from the methyl group, which, following a more complex series of steps, leads to the formation of an aldehyde product (2-formylbenzothiazole or 2-CHO-BTH). nih.govacs.org This pathway is significant, accounting for about 33% of the total reaction for MeBTH. nih.govacs.org

Both of these reaction pathways are initiated by the formation of a pre-reaction complex between the benzothiazole molecule and the hydroxyl radical. nih.gov The presence of dimethoxy groups on the benzene (B151609) ring of this compound would likely influence the distribution and rate of these reactions, a subject that warrants specific investigation.

Table 1: Reaction Pathways for the Oxidation of 2-Methylbenzothiazole (MeBTH) by Hydroxyl Radicals

| Reaction Pathway | Site of Attack | Major Products | Contribution to Overall Reaction |

|---|---|---|---|

| Addition | Benzene Ring (C4, C5, C6, C7) | Phenol-type isomers (e.g., 5-OH-MeBTH, 6-OH-MeBTH) | ~67% |

| Abstraction | 2-Methyl Group | Aldehyde (2-CHO-BTH) | ~33% |

Influence of Methyl Substitution on Reactivity

The substitution of a methyl group at the 2-position of the benzothiazole ring has a marked influence on the molecule's reactivity, particularly in its reaction with hydroxyl radicals. nih.govacs.org

Table 2: Comparison of Reaction Rate Constants with Hydroxyl Radicals (298 K)

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Key Reaction Pathways |

|---|---|---|

| Benzothiazole (BTH) | (2.1 ± 0.3) x 10⁻¹² | •OH addition to benzene ring (~93%) |

Computational and Theoretical Studies on 5,6 Dimethoxy 2 Methyl 1,3 Benzothiazole

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 5,6-Dimethoxy-2-methyl-1,3-benzothiazole, and a macromolecular target, typically a protein. These studies are fundamental in drug discovery and materials science.

Prediction of Interactions with Biological Targets

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous benzothiazole (B30560) derivatives provides a strong basis for predicting its potential biological interactions. Benzothiazole scaffolds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov

Molecular docking simulations on various benzothiazole derivatives have identified them as potential inhibitors for several key protein targets. researchgate.netbiointerfaceresearch.com For instance, benzothiazole hybrids have been investigated as inhibitors of protein kinases like p56lck, which are crucial in T-cell signaling and are implicated in cancer. biointerfaceresearch.com Docking studies reveal that the benzothiazole core can fit into the ATP-binding site of such kinases. biointerfaceresearch.com Other studies have targeted enzymes like dihydroorotase in bacteria and 14-lanosterol demethylase in fungi, suggesting that benzothiazole derivatives could act as antimicrobial agents by interfering with essential metabolic pathways. nih.govnih.gov

Docking analyses of benzothiazole derivatives against cancer-related targets such as MTHFD2 and PARP-2 have also been performed, indicating their potential as novel therapeutic options for conditions like triple-negative breast cancer. researchgate.net The interactions predicted by these studies are typically stabilized by hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site of the protein. nih.gov For example, the nitrogen atom in the triazole ring of some complex benzothiazole derivatives has been shown to be a key component in forming hydrogen bonds with protein targets. mdpi.com

Table 1: Potential Biological Targets for Benzothiazole Derivatives

| Target Protein/Enzyme | Associated Disease/Function | Type of Interaction Predicted |

|---|---|---|

| p56lck Kinase | Cancer, Immunology | ATP-binding site inhibition |

| Dihydroorotase | Bacterial Infection | Active site inhibition |

| 14-lanosterol demethylase | Fungal Infection | Active site inhibition |

| MTHFD2, PARP-2 | Cancer (Triple-Negative Breast) | Inhibition of enzyme activity |

This table is illustrative, based on studies of various benzothiazole derivatives.

Ligand-Target Binding Affinity

The binding affinity, often quantified by the dissociation constant (Kd) or binding energy, is a critical parameter that determines the strength of the interaction between a ligand and its target. A lower Kd or a more negative binding energy indicates a stronger and more stable interaction.

In silico docking studies calculate a "docking score" or an estimated binding energy to rank potential ligands. For benzothiazole derivatives, these scores help in identifying the most promising candidates for synthesis and experimental testing. For example, in a study targeting VEGFR-2 and BRAF kinase, the most active compounds exhibited lower binding energies than the standard inhibitor, which correlated well with experimental enzyme inhibition assays. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.orgproteobiojournal.com It is widely applied to benzothiazole derivatives to understand their geometry, electronic properties, and chemical reactivity. proteobiojournal.commdpi.com Calculations are often performed using functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. scirp.orgproteobiojournal.com

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. scirp.orgnih.gov A smaller energy gap suggests higher reactivity and lower stability. mdpi.comscirp.org In benzothiazole derivatives, the HOMO and LUMO orbitals are often distributed across the benzothiazole ring system, and substituents can significantly alter their energies and localization. mdpi.comresearchgate.net For instance, studies on some derivatives show that the HOMO is delocalized on a methoxy-benzene moiety while the LUMO is localized on the benzothiazole part, indicating a potential for intramolecular charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, providing insights into its reactive sites. scirp.orgscirp.org The map uses a color scale where red indicates regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). For benzothiazole derivatives, the MEP analysis typically shows negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, identifying them as likely sites for electrophilic interaction. scirp.org

Chemical Reactivity Descriptors

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.comnih.gov These descriptors provide a more quantitative picture than FMO analysis alone.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). mdpi.com

Studies on various benzothiazole derivatives have shown how different substituents at the 2-position can modulate these reactivity indices. scirp.orgscirp.org For example, a 2-SCH3 substituent was found to make the benzothiazole core more reactive compared to a 2-OH substituent. scirp.orgscirp.org

Table 2: Representative Global Reactivity Descriptors for a Benzothiazole Derivative

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.24 |

| LUMO Energy | E_LUMO | - | -1.09 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.15 |

| Ionization Potential | I | -E_HOMO | 6.24 |

| Electron Affinity | A | -E_LUMO | 1.09 |

| Chemical Hardness | η | (I - A) / 2 | 2.58 |

| Chemical Softness | S | 1 / η | 0.39 |

| Electronegativity | χ | (I + A) / 2 | 3.67 |

Note: The values in this table are illustrative, based on data for 2-(4-aminophenyl)benzothiazole, and serve as a general representation. proteobiojournal.com

Reaction Mechanism Elucidation

DFT calculations are also instrumental in elucidating reaction mechanisms by modeling transition states and reaction pathways. While specific mechanistic studies for the synthesis of this compound are scarce, DFT has been applied to understand the synthesis of the broader benzothiazole class.

Traditional synthesis methods often involve the condensation of 2-aminobenzenethiols with reagents like aldehydes or carboxylic acids. acs.orgnih.gov DFT can be used to model the key steps of these reactions, such as the formation of imine or thioamide intermediates, subsequent intramolecular cyclization, and final oxidation or dehydration steps. nih.gov For example, DFT could be used to calculate the energy barriers for the cyclization step, helping to determine the most favorable reaction pathway.

More modern, one-pot synthesis methods, such as the three-component reaction of anilines, amines, and elemental sulfur, have also been developed. nih.gov Mechanistic investigations, sometimes supported by DFT, suggest that these reactions can proceed through complex radical or cascade pathways involving the cleavage and formation of multiple bonds. organic-chemistry.org For instance, the mechanism for an electrochemical synthesis of benzothiazoles via C-H thiolation has been proposed and could be further investigated using DFT to map the potential energy surface of the reaction. researchgate.net

Machine Learning Approaches for Activity Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery, capable of building predictive models from large and complex datasets. researchgate.net For thiazole and benzothiazole derivatives, various ML algorithms have been employed to predict their biological activities, offering a promising avenue for the rapid screening of virtual libraries and the identification of novel hit compounds.

One study utilized a python-based script with 53 small thiazole chemicals to develop a QSAR model for anticancer lead discovery. nih.gov The study employed multiple linear regression, support vector machine, and partial least square regression classifiers, achieving model scores of 0.5424, 0.6422, and 0.6422, respectively. nih.gov This indicates a good correlation and predictive capability of the models for this class of compounds. nih.gov

Another application of machine learning involved the development of models to predict the antiurease activity of thiazole derivatives. researchgate.net By curating a large dataset from the literature, classification and regression models were built. researchgate.net The classification models achieved a balanced accuracy of about 78%, while the regression models showed a predictive accuracy with a coefficient of determination (q²) ranging from 0.2 to 0.7 in cross-validation and independent test sets. researchgate.net

The integration of natural language processing with machine learning also presents a novel approach for activity prediction. arxiv.org This involves training models to understand textual information from biochemical databases, which can then be used for zero-shot or few-shot learning in drug discovery. arxiv.org

For a specific compound like this compound, these machine learning models could be leveraged for activity prediction. By representing the molecule as a set of chemical descriptors or as a molecular graph, its potential activity against various biological targets for which models have been trained could be assessed. This in-silico screening can prioritize the synthesis and experimental testing of the compound, thereby accelerating the drug discovery process.

Advanced Research Directions and Therapeutic Potential of 5,6 Dimethoxy 2 Methyl 1,3 Benzothiazole

Development as Lead Compounds for Drug Discovery

The benzothiazole (B30560) nucleus is a cornerstone in the development of new therapeutic agents due to its structural versatility and wide range of pharmacological effects. nih.govresearch-nexus.net Derivatives of benzothiazole are recognized for their broad-spectrum biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The development of new drugs often begins with a "lead compound," a chemical starting point that shows promise for a particular biological target. The benzothiazole scaffold is frequently used as a foundational structure for creating novel drug candidates. research-nexus.net

The 5,6-dimethoxy substitution is particularly noteworthy. For instance, in the development of antidiabetic agents, benzothiazole sulfonamide derivatives featuring a methoxy (B1213986) group at the 5-position of the benzothiazole ring demonstrated the most potent effects in animal models. research-nexus.net This highlights the influential role of methoxy groups in modulating the biological activity of the benzothiazole core. Similarly, in the design of inhibitors for the enzyme NQO2, a target for cancer and inflammation, various dimethoxy-substituted benzothiazole series have been synthesized and evaluated, with some compounds showing potent inhibition. nih.gov

The 2-aminobenzothiazole (B30445) structure, which is closely related to the 2-methyl variant, is a key pharmacophore in many clinically utilized drugs and serves as a precursor for synthesizing a multitude of bioactive molecules. researchgate.netnih.gov The inherent properties of the benzothiazole ring system, combined with the electronic influence of the dimethoxy and methyl groups, position 5,6-Dimethoxy-2-methyl-1,3-benzothiazole as a promising lead compound for further optimization and development in various therapeutic areas.

Potential in Specific Therapeutic Areas

Benzothiazole derivatives are a significant class of compounds in anticancer drug discovery, demonstrating efficacy against a multitude of cancer cell lines through various mechanisms. researchgate.netnih.govnih.gov These mechanisms include the inhibition of critical enzymes like tyrosine kinases, topoisomerases, and carbonic anhydrases, which are often overexpressed in tumors. nih.govresearchgate.net

The substitution pattern on the benzothiazole ring is crucial for its anticancer potency. For example, fluorinated 2-aryl benzothiazoles have shown potent activity against breast cancer cell lines. nih.gov Urea-based benzothiazole derivatives have also exhibited remarkable growth inhibition against a panel of 60 human cancer cell lines, including those from leukemia, lung, colon, and breast cancer. nih.gov

While specific IC50 values for this compound are not widely published, studies on related structures provide insight into its potential. For instance, various benzothiazole derivatives have shown significant cytotoxicity against several cancer cell lines.

Table 1: Examples of Anticancer Activity of Benzothiazole Derivatives

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Substituted chlorophenyl oxothiazolidine benzothiazole | HeLa (Cervical Cancer) | IC50: 9.76 µM | nih.govnih.gov |

| Nitro-styryl benzothiazole derivative | Pancreatic Cancer | IC50: 27 ± 0.24 µM | nih.gov |

| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(2-(4-(3-methylphenyl)ethylidene)acetohydrazide) | A549 (Lung Cancer) | IC50: 0.03 mM | ijpcsonline.com |

| Pyrrolo[2,1-b] research-nexus.netmdpi.combenzothiazole derivative (5a) | HepG2 (Liver Cancer) | IC50: 3.14 µmol L⁻¹ | mdpi.com |

| 2-Aminobenzothiazole derivative (23) | HT-29 (Colon Cancer) | IC50: 97 nM (VEGFR-2) | nih.gov |

This table presents data for various benzothiazole derivatives to illustrate the scaffold's potential, not for this compound itself.

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the discovery of new and effective antimicrobial agents. ijpcsonline.com Benzothiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity. nih.govnih.gov They can target various cellular processes in microbes, including enzymes like dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria. nih.gov

Research has shown that the antimicrobial efficacy of benzothiazoles can be enhanced by specific substitutions on the core structure. For example, a study focusing on derivatives of 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide, a compound with the same 5,6-dimethoxy pattern, yielded several new molecules that were screened for their antimicrobial activity. researchgate.net This direct investigation of a 5,6-dimethoxybenzothiazole scaffold underscores its potential in developing new antimicrobial drugs. Other studies have reported that benzothiazole derivatives exhibit potent activity against various bacterial strains, including resistant ones. nih.gov

Table 2: Examples of Antimicrobial Activity of Benzothiazole Derivatives

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Sulfonamide benzothiazole analogue (66c) | S. aureus | 3.1–6.2 µg/mL | nih.gov |

| Sulfonamide benzothiazole analogue (66c) | E. coli | 3.1–6.2 µg/mL | nih.gov |

| N-acetyl-glucosamine benzothiazole conjugate (72b) | S. aureus | 6.25 µg/mL | nih.gov |

| 5-methylphenanthridium benzothiazole (98a) | B. subtilis | 1–4 µg/mL | nih.gov |

| 2-aminobenzothiazole derivative (107d) | S. cerevisiae | 3.13 µM | nih.gov |

This table presents data for various benzothiazole derivatives to illustrate the scaffold's potential, not for this compound itself.

Neurodegenerative diseases like Alzheimer's and Parkinson's disease represent a significant challenge for modern medicine. nih.gov The benzothiazole scaffold is present in approved drugs for neurological disorders and is being actively investigated for new therapeutic applications in this area. nih.gov For instance, Riluzole, a 2-aminobenzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS) and has been evaluated in clinical trials for Alzheimer's disease due to its neuroprotective effects. nih.gov

The mechanisms by which benzothiazoles may act against neurodegenerative diseases are multifaceted. They include the inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases (AChE and BuChE), and the prevention of protein aggregate formation, such as β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.govnih.gov Recently, new benzothiazole derivatives have been developed as multi-target-directed ligands, designed to interact with several biological targets relevant to Alzheimer's disease simultaneously. nih.gov Some derivatives have also been designed as fluorescent probes for the detection of β-amyloid and α-synuclein aggregates, which are key pathological features of Alzheimer's and Parkinson's diseases, respectively. research-nexus.netmdpi.com

Prodrug and Mutual Prodrug Strategies

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADMET) properties, or to reduce its toxicity. For anticancer agents, a tumor-activated prodrug strategy is particularly promising, as it allows for the selective release of the active drug at the tumor site, minimizing damage to healthy tissues. nih.gov

This approach has been successfully applied to the 2-aminobenzothiazole scaffold. In one study, a 2-aminobenzothiazole derivative was developed as a prodrug that could be transformed into its active, more potent form by an enzyme (CYP4F11) that is specifically expressed in certain non-small cell lung cancer (NSCLC) cell lines. nih.gov This tumor-activated strategy resulted in significant tumor growth arrest in xenograft models with no obvious toxicity, demonstrating the potential to overcome the side effects associated with systemic drug administration. nih.gov Given that this compound shares the core 2-substituted benzothiazole structure, it is a viable candidate for similar prodrug design approaches to enhance its therapeutic index in areas like cancer therapy.

Interdisciplinary Research Applications

The utility of this compound and its parent scaffold extends beyond traditional pharmacology into various interdisciplinary fields, particularly in materials science and chemical biology.

One significant application is in the development of Organic Light Emitting Diodes (OLEDs). Theoretical and experimental studies have shown that benzothiazole derivatives are promising materials for high-performance OLEDs due to their favorable electronic and optical properties. research-nexus.netcambridge.orgresearchgate.net Specific derivatives can be engineered to emit light in different parts of the spectrum, such as blue-green or red. research-nexus.netcambridge.org Their structural properties, such as non-planar configurations, are crucial for their performance in optoelectronic devices. research-nexus.net The development of these materials is a collaborative effort involving organic chemistry, physics, and materials engineering.

In the realm of chemical biology, benzothiazole derivatives are being developed as fluorescent probes for bio-imaging. nih.gov Their inherent fluorescence can be tuned by chemical modifications, making them useful for visualizing biological structures and processes. For example, specific benzothiazole derivatives have been designed to bind to and detect the protein aggregates characteristic of neurodegenerative diseases, such as β-amyloid and α-synuclein. research-nexus.netmdpi.com These probes allow researchers to study disease pathology in human brain tissue with high clarity, bridging the gap between molecular biology and clinical diagnostics. nih.gov

Agricultural Applications (e.g., crop protection)

The benzothiazole class of compounds is noted for its wide-ranging biological activities, which extends to applications in the agrochemical sector. Derivatives of the benzothiazole core are investigated for their potential as fungicides, herbicides, and insecticides, contributing to crop protection and improved agricultural yields. The core structure is a key pharmacophore in developing new active agents. However, specific research detailing the application of this compound as a crop protection agent is not extensively documented in current literature. The general promise of the benzothiazole family suggests that it could be a candidate for such applications, though dedicated studies are required to ascertain its efficacy and spectrum of activity.

Material Science Applications (e.g., novel materials, coatings)

In the realm of material science, benzothiazole derivatives are recognized for their potential in creating novel materials and functional coatings. evitachem.com Their rigid, aromatic structure can be exploited in the synthesis of polymers with specific thermal, optical, or electronic properties. For instance, complex benzothiazole derivatives are considered for use in synthesizing specialized polymers. evitachem.com The heterocyclic nature of the benzothiazole ring system contributes to unique properties that are valuable in the development of advanced materials. evitachem.com While the direct application of this compound in novel materials or coatings is not specifically detailed, the known functions of related compounds suggest a potential area for future exploration.

Fluorescent Markers and Imaging Reagents

The most extensively researched application for the benzothiazole family of compounds lies in their use as fluorescent markers and imaging reagents. researchgate.netniscpr.res.in The benzothiazole core forms the basis of many fluorescent molecules due to its π-conjugated system, which can be readily modified to tune its photophysical properties. researchgate.net

Research Findings:

General Fluorescence: Benzothiazole derivatives are known to exhibit strong fluorescence, with emission wavelengths that can be adjusted by altering the substituents on the aromatic ring system. niscpr.res.inniscpr.res.inresearchgate.net Studies on various 2-aryl- and 2-heteroaryl-benzothiazoles show fluorescence emissions typically in the range of 380 to 450 nm. niscpr.res.inniscpr.res.in

Sensing and Probes: The fluorescence of certain benzothiazole derivatives can be selectively quenched or enhanced in the presence of specific analytes, making them valuable as chemical sensors. For example, hydroxyphenyl-benzothiazole (HBT) derivatives have been successfully used to create paper-based sensors for quantifying hypochlorite (B82951) in water samples. researchgate.net Another benzothiazole-based probe was developed for the detection of hydrogen peroxide in living cells, demonstrating the utility of this class of compounds in monitoring reactive oxygen species. nih.gov

Bio-imaging: The ability to function within biological systems makes benzothiazole derivatives excellent candidates for bio-imaging reagents. researchgate.net Their application as fluorescent probes to detect biological targets like β-amyloid plaques, which are associated with Alzheimer's disease, highlights their importance in diagnostic research. niscpr.res.in The development of probes with properties like aggregation-induced emission (AIE) further enhances their utility for imaging in complex biological environments like living cells. nih.gov

The synthesis of novel benzothiazole derivatives, often through methods like the Suzuki cross-coupling reaction, allows for the creation of a diverse library of fluorescent compounds with tailored properties. niscpr.res.inniscpr.res.in While the specific fluorescent characteristics of this compound are not singled out in the available research, the consistent and versatile fluorescent behavior of the broader benzothiazole family strongly supports its potential in these advanced applications. researchgate.netniscpr.res.in

Conclusion and Future Perspectives

Summary of Key Research Findings

Research on 5,6-Dimethoxy-2-methyl-1,3-benzothiazole is in its infancy. Current knowledge is primarily limited to its chemical identity, computationally predicted physicochemical properties, and synthesis routes inferred from related compounds. semanticscholar.orgnih.gov While the broader benzothiazole (B30560) class is rich in biologically active molecules, with the 2-methyl and 5,6-dimethoxy substitutions being features of interest in other series, there is a lack of direct experimental evidence for the biological activity of this specific compound. nih.govnih.gov

Unaddressed Research Gaps and Challenges

The most significant research gap is the near-complete absence of experimental data on the biological profile of this compound. Key unaddressed areas include:

Validated synthesis and full spectral characterization.

Screening for anticancer, antimicrobial, and anti-inflammatory activities.

Identification of specific molecular targets and mechanisms of action.

Experimental determination of its pharmacokinetic (ADME) profile.

Comprehensive toxicological evaluation, including cytotoxicity and genotoxicity.

Future Research Directions for Enhanced Efficacy and Selectivity

Future research should begin with the confirmed synthesis of this compound and its submission to a comprehensive biological screening program. Based on the results, SAR studies could be initiated by synthesizing analogues with modifications to the 2-methyl group (e.g., ethyl, propyl) or the 5,6-dimethoxy groups (e.g., diethoxy, hydroxyl) to optimize potency and selectivity for a specific biological target.

Prospects for Clinical Translation

Given the profound lack of biological and toxicological data, the prospects for the clinical translation of this compound are currently speculative. The journey from a chemical entity to a clinical candidate is long and requires extensive preclinical and clinical investigation. At present, this compound represents an unexplored but potentially interesting structure within the pharmacologically significant benzothiazole family, warranting foundational research to determine if it has any therapeutic potential worth pursuing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization methods for 5,6-Dimethoxy-2-methyl-1,3-benzothiazole and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions under reflux conditions, using catalysts like Na₂S₂O₄ in ethanol/water mixtures, and coupling reagents such as Vilsmeier-Haack reagent (DMF/POCl₃) for functionalization . Key intermediates (e.g., hydrazine derivatives) are purified via column chromatography. Characterization employs:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.

- Infrared (IR) spectroscopy to identify functional groups (e.g., C=O, S-C=N).

- Elemental analysis to validate empirical formulas .

Q. What safety protocols are critical when handling benzothiazole derivatives?

- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles), work in a fume hood, and avoid exposure via inhalation or ingestion. Waste must be segregated and disposed by certified biohazard companies to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction yields for benzothiazole derivatives with bulky substituents?

- Methodological Answer : Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Catalyst tuning : Adjust Na₂S₂O₄ concentrations to balance reduction efficiency and side reactions.

- Temperature control : Maintain 60–65°C during cyclization to prevent decomposition .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., HIV-1 protease). Analyze π–π stacking and hydrogen-bonding interactions in docking poses (e.g., 9c derivative binding to active sites in purple/cyan configurations) .

- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values for antimicrobial activity) .

Q. How to resolve contradictions in reported biological activities of benzothiazole derivatives?